5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid
Overview
Description
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H5F3O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound is based on the thiophene core, which is a five-membered ring containing one sulfur atom . The molecule also contains a carboxylic acid group and a 2,2,2-trifluoroethyl group attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions mentioned earlier . Additionally, they can undergo reactions with various substrates to form new compounds .Scientific Research Applications
Mass Spectrometry of Substituted Thiophene Carboxylic Acids
The mass spectra of substituted thiophene carboxylic acids, including 3-, 4-, and 5-substituted thiophene-2-carboxylic acids, have been reported. This research highlights how mass spectrometry can differentiate isomeric thiophene compounds and the influence of substitution patterns on fragmentation processes, potentially relevant for analyzing and characterizing similar compounds like "5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid" (Fisichella et al., 1982).
Supramolecular Liquid-Crystalline Complexes
Research on novel supramolecular liquid-crystalline complexes derived from thiophene carboxylic acids indicates the potential for creating advanced materials with specific structural and functional properties. These complexes, formed through intermolecular hydrogen bonding, showcase the versatility of thiophene derivatives in material science (Tso et al., 1998).
Synthesis and Spasmolytic Activity of Thiophene Derivatives
A study on the synthesis and spasmolytic activity of thiophene-based derivatives, including those derived from 5-bromothiophene-2-carboxylic acid, underscores the potential pharmacological applications of thiophene compounds. While the focus is not directly on "this compound," the methodologies and findings could be relevant for developing similar compounds with medicinal properties (Rasool et al., 2020).
Electropolymerization and Electrochromic Performance
The synthesis, electropolymerization, and electrochromic performances of novel tetrathiafulvalene-thiophene assemblies provide insight into the potential applications of thiophene derivatives in electronic and photonic devices. Such research highlights the utility of thiophene compounds in developing materials with controllable optical properties (Li et al., 2020).
Structural and Enzyme Inhibition Studies
Investigations into the structural characteristics and enzyme inhibition capabilities of organotin(IV) derivatives of thiophene-2-carboxylic acid reveal the biological activity potential of thiophene derivatives. These studies contribute to the understanding of how thiophene compounds might interact with biological systems, providing a foundation for further research into related compounds (Abbas et al., 2013).
Future Directions
Thiophene derivatives, including 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid, continue to be an area of interest for researchers due to their potential biological activity . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)2-5-1-4(3-13-5)6(11)12/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRERKVQZYYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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